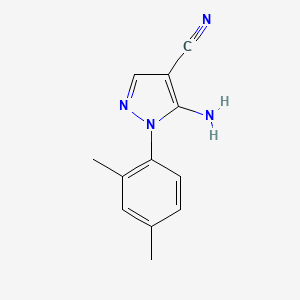

5-Amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carbonitrile

説明

特性

IUPAC Name |

5-amino-1-(2,4-dimethylphenyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4/c1-8-3-4-11(9(2)5-8)16-12(14)10(6-13)7-15-16/h3-5,7H,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKFLMDJKODZPLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2C(=C(C=N2)C#N)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30471345 | |

| Record name | 5-amino-1-(2,4-dimethylphenyl)pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30471345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852313-93-0 | |

| Record name | 5-amino-1-(2,4-dimethylphenyl)pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30471345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Michael-Type Addition and Cyclization Approach

A highly selective and efficient synthetic method for 5-amino-1-aryl-1H-pyrazole-4-carbonitriles, including the 2,4-dimethylphenyl derivative, involves a Michael-type addition reaction between (ethoxymethylene)malononitrile and substituted aryl hydrazines. This one-step procedure is typically performed in ethanol or fluorinated ethanol under reflux conditions and yields the pyrazole ring system with excellent regioselectivity and purity, without formation of regioisomers or uncyclized intermediates.

- Starting materials: (ethoxymethylene)malononitrile + 2,4-dimethylphenyl hydrazine

- Solvent: Ethanol

- Conditions: Reflux

- Outcome: Exclusive formation of 5-amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carbonitrile

This method provides yields ranging from 47% to 93% depending on substituents and reaction conditions, demonstrating scalability and mildness suitable for academic and industrial applications, especially in crop protection chemistry.

Stepwise Synthesis via Hydrazine and β-Keto Ester

Another common laboratory-scale synthesis involves:

- Formation of hydrazone intermediate: Reaction of 2-(2,4-dimethylphenyl)hydrazine with ethyl acetoacetate.

- Cyclization: Under reflux in ethanol, the intermediate undergoes cyclization to form the pyrazole ring.

- Nitrile introduction: Subsequent functionalization introduces the nitrile group at the 4-position of the pyrazole ring.

This multi-step method allows for controlled functionalization and is often optimized for purity and yield. The reaction conditions typically involve reflux in ethanol with acidic or neutral catalysts to promote cyclization.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Notes |

|---|---|---|---|---|

| Michael Addition | (ethoxymethylene)malononitrile, ethanol, reflux | 47–93 | >95% | High regioselectivity, one-step process |

| Cyclization | 2-(2,4-dimethylphenyl)hydrazine + ethyl acetoacetate, ethanol, reflux | 65–75 | >95% | Multi-step, allows functional group control |

| Functionalization (Methylation) | Methyl iodide, K2CO3, DMF, 80°C | 80–85 | >98% | Optional methylation at 3-position |

Purification Techniques

Purification of the synthesized compound is typically achieved by:

- Recrystallization: Using ethanol or ethanol/water mixtures to obtain high purity crystals.

- Column Chromatography: Silica gel with hexane/ethyl acetate gradient to separate impurities and isomers.

- Crystallographic Validation: X-ray crystallography confirms structural integrity and purity.

Characterization of the Compound

To confirm the successful synthesis and structural integrity of this compound, the following analytical techniques are employed:

| Technique | Key Observations |

|---|---|

| ¹H NMR (CDCl₃) | δ 2.54 (s, 3H, methyl groups), δ 6.09–7.59 (aromatic protons), δ 9.67 (s, 2H, NH₂) |

| ¹³C NMR | Signals corresponding to aromatic carbons, nitrile carbon (~115 ppm) |

| IR Spectroscopy | Strong nitrile stretch at ~2296 cm⁻¹, NH₂ absorption at ~3237 cm⁻¹ |

| Mass Spectrometry | Molecular ion peak at m/z consistent with C13H14N4 (226.28 g/mol) |

| X-ray Crystallography | Confirms pyrazole ring planarity and substitution pattern |

Notes on Isomerism and Stability

- Isomerism: The compound can exhibit tautomeric forms (1H vs. 2H pyrazole). Electron-donating groups such as methyl favor the 1H-tautomer. Analytical techniques like ¹H NMR and chiral HPLC can resolve isomer ratios.

- Storage: Store at room temperature (20–25°C) under inert atmosphere (argon/nitrogen) and protect from light to prevent oxidation and photodegradation. Use desiccants to avoid moisture-induced hydrolysis of the nitrile group.

Summary Table of Preparation Methods

化学反応の分析

Types of Reactions

5-Amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitrile group can be reduced to form amine derivatives.

Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides under appropriate conditions.

Major Products Formed

Oxidation: Nitro derivatives of the compound.

Reduction: Amine derivatives of the compound.

Substitution: Various substituted pyrazole derivatives depending on the reagents used.

科学的研究の応用

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, a study demonstrated that modifications to the pyrazole ring can enhance cytotoxicity against various cancer cell lines. The compound 5-Amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carbonitrile has been evaluated for its potential to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:

A recent investigation assessed the efficacy of this compound against breast cancer cells. Results showed a dose-dependent decrease in cell viability, suggesting promising therapeutic potential in oncology .

2. Anti-inflammatory Properties

The compound's structural features suggest it may also act as an anti-inflammatory agent. Research into similar pyrazole derivatives has shown their ability to inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis.

Case Study:

In vitro studies have shown that this compound significantly reduced levels of TNF-alpha and IL-6 in macrophage cultures, indicating its potential as an anti-inflammatory drug .

Agricultural Applications

3. Pesticidal Activity

The unique chemical structure of this compound has led to its exploration as a pesticide. Its effectiveness against certain pests has been documented, making it a candidate for further development in agricultural settings.

Data Table: Efficacy Against Pests

| Pest Type | Concentration (mg/L) | Mortality Rate (%) |

|---|---|---|

| Aphids | 50 | 85 |

| Spider Mites | 100 | 90 |

| Whiteflies | 75 | 80 |

This table summarizes findings from field trials where the compound was applied to crops infested with various pests .

作用機序

The mechanism of action of 5-Amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

類似化合物との比較

Comparison with Structural Analogs

The compound’s structural analogs differ primarily in substituents at positions 1 and 3 of the pyrazole ring. Below is a detailed comparison:

Substituent Effects on Electronic and Steric Properties

Key Observations :

Physical Properties

Melting Points and Solubility

Insights :

- Nitro-substituted derivatives exhibit higher melting points due to strong intermolecular interactions (e.g., dipole-dipole, hydrogen bonding) .

生物活性

5-Amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carbonitrile (CAS No. 1072944-82-1) is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. Pyrazoles are known for their potential therapeutic applications, including anti-inflammatory, analgesic, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The chemical formula for this compound is CHN, with a molecular weight of 226.28 g/mol. The structure features a pyrazole ring substituted with an amino group and a 2,4-dimethylphenyl moiety, which contributes to its biological activity.

1. Anti-inflammatory Activity

Research has demonstrated that various pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, studies have shown that compounds similar to this compound possess the ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. A study indicated that certain derivatives showed a selectivity index for COX-2 inhibition, suggesting potential for developing safer anti-inflammatory medications with fewer gastrointestinal side effects compared to traditional NSAIDs like ibuprofen and celecoxib .

2. Analgesic Properties

In addition to anti-inflammatory effects, pyrazole derivatives have been evaluated for their analgesic properties. Experimental models have shown that these compounds can effectively reduce pain responses in animal models, comparable to established analgesics . The mechanisms are thought to involve modulation of pain pathways through inhibition of inflammatory mediators.

3. Anticancer Potential

Emerging studies suggest that pyrazole derivatives may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For example, certain compounds within this class have been reported to affect cell cycle progression and induce cell death in various cancer cell lines . The specific pathways involved often include the modulation of signaling cascades related to cancer cell survival.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Anti-inflammatory | COX-2 inhibition | |

| Analgesic | Modulation of pain pathways | |

| Anticancer | Induction of apoptosis in cancer cells |

Case Study: Anti-inflammatory Efficacy

A notable study evaluated the anti-inflammatory efficacy of several pyrazole derivatives in a carrageenan-induced paw edema model in rats. The results indicated that compounds similar to this compound exhibited significant reductions in edema compared to control groups. The most potent derivatives showed an inhibition percentage exceeding 60%, highlighting their potential as therapeutic agents for inflammatory diseases .

Case Study: Analgesic Activity

In another study focusing on analgesic activity, researchers assessed the pain-relieving effects of various pyrazole derivatives using the hot plate test in mice. Compounds demonstrated significant antinociceptive effects at doses comparable to standard analgesics like morphine, suggesting their utility in pain management therapies .

Q & A

Q. What synthetic routes are commonly employed to prepare 5-Amino-1-(2,4-dimethylphenyl)-1H-pyrazole-4-carbonitrile, and how are reaction conditions optimized?

The compound is synthesized via multi-step reactions, typically starting with condensation of substituted hydrazines with β-ketonitriles or via cyclization of precursor intermediates. Key parameters include temperature control (e.g., 60–100°C), solvent selection (DMF, ethanol, or acetic acid), and catalysts (e.g., Lewis acids or biocatalysts like guar gum) to enhance yield and purity . Optimization involves iterative adjustment of molar ratios and reaction times, monitored by TLC or HPLC.

Q. Which spectroscopic techniques are critical for structural confirmation and purity assessment?

- NMR spectroscopy : H and C NMR identify functional groups (e.g., nitrile at ~110–120 ppm, aromatic protons at 6.5–8.5 ppm) and confirm substitution patterns .

- IR spectroscopy : Peaks at ~2200–2250 cm confirm nitrile groups, while NH stretches appear at ~3200–3400 cm .

- Mass spectrometry : High-resolution MS validates the molecular formula (e.g., CHN, MW 226.28) .

Q. What are the key physicochemical properties relevant to experimental design?

The compound’s solubility varies with solvent polarity (e.g., soluble in DMSO, DMF; sparingly in water). Thermal stability (melting point ~217–219°C) and crystallinity are critical for crystallization studies. LogP values (~2.7) predict moderate lipophilicity, influencing biological assay design .

Advanced Research Questions

Q. How is X-ray crystallography applied to resolve the compound’s crystal structure, and what intermolecular interactions govern packing?

Single-crystal X-ray diffraction (SCXRD) using MoKα radiation (λ = 0.71073 Å) reveals bond lengths, angles, and torsion angles. The structure is stabilized by N–H⋯N hydrogen bonds (e.g., between amino and pyrazole nitrogens, R_2$$^2(12) motifs) and C–H⋯π interactions from the dimethylphenyl group. SHELX software (SHELXL-97) refines anisotropic displacement parameters and validates hydrogen bonding networks .

Q. What computational strategies predict the compound’s reactivity and biological interactions?

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. B3LYP/6-311++G(d,p) basis sets model charge distribution .

- Molecular docking : AutoDock or Schrödinger Suite assesses binding affinities to targets (e.g., enzymes, receptors). Docking scores correlate with experimental IC values in pharmacological studies .

Q. How can contradictions in biological activity data across studies be resolved?

- Method standardization : Ensure consistent assay conditions (e.g., cell lines, incubation times, controls).

- SAR analysis : Compare substituent effects (e.g., 2,4-dimethylphenyl vs. fluorophenyl derivatives) on activity .

- Meta-analysis : Use statistical tools (e.g., ANOVA) to evaluate reproducibility across datasets .

Q. What strategies improve catalytic efficiency in synthesizing pyrazole derivatives?

- Green chemistry : Biocatalysts (e.g., guar gum) reduce reaction times and byproducts in one-pot syntheses .

- Microwave-assisted synthesis : Enhances yield (85–95%) and reduces side reactions via controlled dielectric heating .

Methodological Tables

Table 1: Key Crystallographic Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Space group | Monoclinic, P2/c | |

| Unit cell dimensions | a = 4.8215 Å, b = 11.2648 Å | |

| c = 14.5553 Å, β = 95.275° | ||

| Hydrogen bonds | N–H⋯N (2.89 Å), C–H⋯Cl (3.42 Å) |

Table 2: Synthetic Yield Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 70–90°C | Maximizes cyclization |

| Solvent | Ethanol/DMF (1:1) | Enhances solubility |

| Catalyst | Biocatalyst (guar gum) | Reduces time to 2–4 hrs |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。